1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one
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Overview
Description
1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one typically involves the following steps:
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Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with appropriate reagents. For instance, the reaction of 1,2-diamines with sulfonium salts under basic conditions can yield protected piperazines .
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Substitution with 3-Chlorophenyl Group: : The introduction of the 3-chlorophenyl group can be achieved via nucleophilic substitution reactions. This step often involves the reaction of piperazine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
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Formation of the Propenone Moiety: : The final step involves the introduction of the propenone group. This can be done through a condensation reaction between the substituted piperazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to receptors in the central nervous system, modulating their activity and influencing neurological functions.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Signaling Pathways: The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperazine ring but differs in the substitution pattern and the presence of a chloropropyl group.
1-(3-Chlorophenyl)piperazine: Lacks the propenone moiety and has different pharmacological properties.
4-(3-Chlorophenyl)piperazine: Similar structure but without the propenone group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propenone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN2O |
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Molecular Weight |
250.72 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C13H15ClN2O/c1-2-13(17)16-8-6-15(7-9-16)12-5-3-4-11(14)10-12/h2-5,10H,1,6-9H2 |
InChI Key |
YFJMRMQXHSXHAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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